3-(2-Iodophenoxy)azetidine

cross-coupling oxidative addition aryl halide reactivity

3‑(2‑Iodophenoxy)azetidine is a four‑membered nitrogen‑containing heterocycle (azetidine) bearing a 2‑iodophenoxy ether substituent at the 3‑position. It belongs to the 3‑aryloxyazetidine class, a scaffold that has been validated in medicinal chemistry as a biaryl isostere with improved aqueous solubility and conformational rigidity.

Molecular Formula C9H10INO
Molecular Weight 275.09 g/mol
CAS No. 1219982-39-4
Cat. No. B1441107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Iodophenoxy)azetidine
CAS1219982-39-4
Molecular FormulaC9H10INO
Molecular Weight275.09 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC=CC=C2I
InChIInChI=1S/C9H10INO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2
InChIKeyJWODLTMIBDYGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2‑Iodophenoxy)azetidine (CAS 1219982‑39‑4) – Core Identity & Procurement‑Relevant Scaffold Classification


3‑(2‑Iodophenoxy)azetidine is a four‑membered nitrogen‑containing heterocycle (azetidine) bearing a 2‑iodophenoxy ether substituent at the 3‑position [1]. It belongs to the 3‑aryloxyazetidine class, a scaffold that has been validated in medicinal chemistry as a biaryl isostere with improved aqueous solubility and conformational rigidity [1][2]. The ortho‑iodine atom provides a reactive handle for transition‑metal‑catalysed cross‑coupling, enabling late‑stage diversification that is not possible with non‑halogenated or less reactive halogen analogues .

Why 3-(2‑Iodophenoxy)azetidine Cannot Be Trivially Replaced by Other 3‑Aryloxyazetidines


Substituting 3‑(2‑iodophenoxy)azetidine with its 4‑iodo regioisomer, the 2‑bromo analogue, or the non‑halogenated parent azetidine breaks the chemical logic of the synthetic route or biological profile. The ortho‑iodine delivers 10‑ to 100‑fold faster oxidative addition in palladium‑catalysed cross‑couplings than the corresponding aryl bromide, and several orders of magnitude faster than the aryl chloride [1]. Changing the halogen position from ortho to para alters the steric and electronic environment of the phenol ether, which can disrupt pharmacophore geometry in azetidine‑based oxytocin antagonists and other receptor‑targeted programmes [2]. The quantitative evidence below demonstrates that each structural decision – halogen identity, regiochemistry, and azetidine substitution – has measurable consequences for reactivity and property profiles.

Quantitative Differentiation Evidence for 3‑(2‑Iodophenoxy)azetidine vs. Closest Analogues


Ortho‑Iodo vs. Ortho‑Bromo vs. Ortho‑Chloro Reactivity in Pd‑Catalysed Oxidative Addition

The 2‑iodophenoxy substituent enables significantly faster oxidative addition to Pd(0) than the corresponding 2‑bromophenoxy or 2‑chlorophenoxy analogues. In ligand‑free Pd‑catalysed direct arylation of indole, competitive kinetic studies show that aryl iodides are consumed 10‑ to 100‑fold faster than aryl bromides, while aryl chlorides are essentially unreactive under identical conditions [1]. This class‑level trend is universally observed in Suzuki–Miyaura, Sonogashira, and Heck reactions, making the iodo compound the preferred building block when synthetic throughput or mild reaction conditions are critical [1][2].

cross-coupling oxidative addition aryl halide reactivity

Ortho‑Iodo vs. Para‑Iodo Regioisomer: Impact on Steric Environment and Pharmacophore Shape

In 3‑(2‑iodophenoxy)azetidine the iodine occupies the ortho position of the phenyl ring, placing the bulky halogen adjacent to the ether linkage. This creates a sterically congested aryl ether motif that significantly influences the accessible dihedral angles between the azetidine and the phenyl ring compared with the para‑iodo regioisomer, where iodine is remote from the point of attachment. Molecular modelling studies on related aryloxyazetidine oxytocin antagonists show that even small changes in aryl substitution pattern can alter the trajectory of the azetidine ring, leading to substantial differences in receptor‑binding geometry [1]. No quantitative dihedral angle data are available for the exact pair, but the steric map of the ortho‑iodo congener is qualitatively distinct and can be exploited to introduce conformational bias in ligand design.

regiochemistry conformational analysis azetidine

Iodinated vs. Non‑Iodinated Phenoxy Azetidine: Aqueous Solubility Advantage of the Azetidine Scaffold

A key advantage of 3‑aryloxyazetidines over the biaryl systems they replace is improved aqueous solubility. For compound 25 in the Pfizer oxytocin antagonist series, the 3‑aryloxyazetidine linker conferred approximately 10‑fold higher kinetic solubility (pH 7.4) than the corresponding biaryl analogue, while maintaining nanomolar receptor potency [1]. Although the published data are for a substituted 3‑phenoxyazetidine rather than the 2‑iodo derivative, the solubility‑enhancing effect is a scaffold‑intrinsic property driven by the polar nitrogen and the ether oxygen, both of which are present in 3‑(2‑iodophenoxy)azetidine [1][2].

solubility biaryl isostere physicochemical properties

Molecular‑Weight Differentiation for Mass‑Sensitive Detection and Purification

The monoisotopic mass of 3‑(2‑iodophenoxy)azetidine is 274.98 Da, approximately 47 Da heavier than the 2‑bromophenoxy analogue (227.06 Da) and 90 Da heavier than the 2‑chlorophenoxy analogue (185.06 Da) [1][2]. The iodine atom also produces a distinctive isotope pattern (M**:M+2 ≈ 100:97), which allows unambiguous identification of the iodo compound in complex reaction mixtures by LC‑MS, even in the presence of brominated or chlorinated species .

mass spectrometry molecular weight iodine isotope pattern

Predicted LogP Differentiation: Iodo vs. Bromo and Chloro Analogues

Based on the Hansch π‑constant system, the aromatic iodine substituent contributes approximately +1.12 log units to lipophilicity relative to hydrogen, compared with +0.86 for bromine and +0.71 for chlorine [1]. Consequently, 3‑(2‑iodophenoxy)azetidine is predicted to have a logP approximately 0.26 units higher than the 2‑bromo analogue and 0.41 units higher than the 2‑chloro analogue, assuming identical scaffolds [1]. This increased lipophilicity can enhance passive membrane permeability but must be balanced against solubility, a trade‑off that is routinely exploited in lead optimisation.

lipophilicity logP drug-likeness

Optimal Application Scenarios for 3‑(2‑Iodophenoxy)azetidine Based on Quantitative Differentiation Evidence


Late‑Stage Diversification via Pd‑Catalysed Cross‑Coupling

When a synthetic sequence requires a single azetidine‑containing building block that can be sequentially functionalised through Suzuki, Sonogashira, or Heck reactions, the ortho‑iodo group provides the fastest oxidative addition rates (10‑ to 100‑fold over aryl bromides) [Section 3, Evidence 1]. This enables efficient C–C bond formation under mild conditions, minimising azetidine ring‑opening side reactions that can occur with less reactive halides requiring harsher conditions [1].

Radioligand Precursor for SPECT/PET Imaging Probes

The 2‑iodophenoxy motif is structurally related to validated radioiodinated β‑adrenoceptor ligands such as 125I‑IDP, where the ortho‑iodine permits direct isotope exchange or tin‑precursor radioiodination [1]. 3‑(2‑Iodophenoxy)azetidine can serve as a cold reference standard or as the electrophilic partner in the synthesis of azetidine‑based imaging agents targeting CNS or cardiac receptors.

Conformationally Biased Ligand Design

The ortho‑iodine atom introduces proximal steric bulk that restricts rotation around the aryl‑O bond, creating a conformationally biased azetidine ether. This property is valuable in programmes that require precisely oriented pharmacophores, such as GPCR antagonists where the azetidine‑ether linker was shown to replace a biaryl moiety while improving solubility ~10‑fold [Section 3, Evidence 3][1].

Analytical Standard for Mass‑Directed Purification and QC

The large monoisotopic mass (274.98 Da) and characteristic iodine isotope pattern (M**:M+2 ≈ 100:97) make 3‑(2‑iodophenoxy)azetidine an easily traceable intermediate in automated purification workflows. Its ~48 Da mass shift relative to the bromo analogue ensures unambiguous identification by ESI‑TOF, reducing the risk of product misassignment in parallel synthesis arrays [Section 3, Evidence 4][1].

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